
PyrD-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PyrD-IN-14 is an inhibitor of the PyrD protein (a dihydroorotate dehydrogenase (DHODase) involved in pyrimidine biosynthesis) which suppresses bacterial cytotoxicity, biofilm formation, and antibiotic resistance.
Aplicaciones Científicas De Investigación
1. Antimalarial Drug Research
Park, Pradeep, & Jang (2007) explored Pyronaridine tetraphosphate, an antimalarial drug, using carbon-14 labelling to aid in biodistribution studies and pharmacokinetic analysis. This method, including microwave irradiation, enhances the efficiency of drug synthesis, enabling advanced research in malaria chemotherapy.
2. Biomass Pyrolysis for Biofuel Production
Wang, Dai, Yang, & Luo (2017) article reviewed the use of pyrolysis in converting lignocellulosic biomass into biofuels and chemicals. They discussed the complexity of biomass structures and reactions in pyrolysis, emphasizing the need for a detailed understanding to optimize commercial-scale biorefineries.
3. Novel Agonists for Cognitive Deficits in Schizophrenia
Wishka et al. (2006) research identified a novel agonist, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, for the alpha7 nicotinic acetylcholine receptor. This compound is a potential treatment for cognitive deficits in schizophrenia, showing promising efficacy in preclinical studies.
4. Pyrin Inflammasome Activation
Gao, Yang, Liu, Wang, & Shao (2016) study investigated the role of Pyrin, encoded by the MEFV gene, in familial Mediterranean fever (FMF). They found that Pyrin is phosphorylated and regulated by 14-3-3 proteins, contributing to the understanding of FMF pathogenesis and treatment.
5. Environmental Applications
- Haig, Ascough, Wurster, & Bird (2020) research introduced a rapid technique using hydrogen pyrolysis for isolating pyrogenic carbon, facilitating stable carbon isotope and radiocarbon analysis in environmental science.
- Shedrinsky, Wampler, Indictor, & Baer (1989) review highlighted the use of pyrolysis-gas chromatography for studying materials in art and archaeology, offering insights into the origin and changes in organic matter.
6. Pyridine Degradation in Water
Li, Yi, Yi, Zhou, & Wang (2017) study examined the degradation mechanism of pyridine in drinking water using dielectric barrier discharge. This research provides a theoretical basis for applying this technology in water treatment.
Propiedades
Número CAS |
920876-98-8 |
|---|---|
Nombre del producto |
PyrD-IN-14 |
Fórmula molecular |
C23H21N5O2S |
Peso molecular |
431.51 |
Nombre IUPAC |
N-(1(R)-Biphenyl-4-yl-ethyl)-2-[1-(4-hydroxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)24-22(30)15-31-23-25-26-27-28(23)20-11-13-21(29)14-12-20/h2-14,16,29H,15H2,1H3,(H,24,30)/t16-/m1/s1 |
Clave InChI |
KCNVZIXMKNMSRY-MRXNPFEDSA-N |
SMILES |
O=C(N[C@@H](C1=CC=C(C2=CC=CC=C2)C=C1)C)CSC3=NN=NN3C4=CC=C(O)C=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Compound 14; PyrDIN-14; PyrD-IN14; PyrDIN14; PyrD-IN-14 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




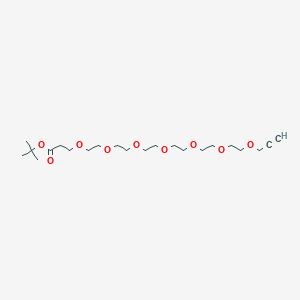

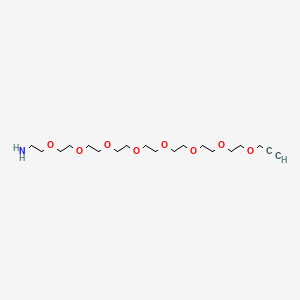


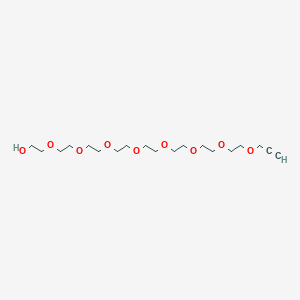

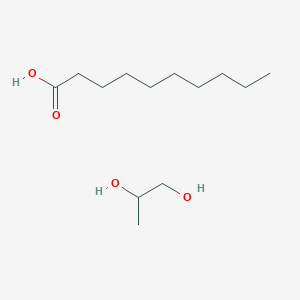
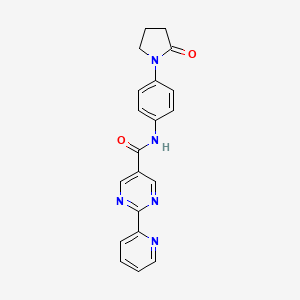
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)